7-bromo-N-(4-fluorophenyl)-1-benzoxepine-4-carboxamide
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Overview
Description
7-Bromo-N-(4-fluorophenyl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines Benzoxepines are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-N-(4-fluorophenyl)-1-benzoxepine-4-carboxamide typically involves the following steps:
Formation of the Benzoxepine Core: The benzoxepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative and a suitable halogenated compound.
Amidation: The final step involves the formation of the carboxamide group by reacting the brominated benzoxepine with 4-fluoroaniline in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxepine core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The bromine atom at the 7-position can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to create a range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR) or sodium alkoxide (NaOR) under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxepine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new therapeutic agents, particularly for its potential anti-inflammatory, anti-cancer, and neuroprotective properties.
Biological Studies: The compound can be used to study the interactions with specific biological targets, such as enzymes or receptors, to understand its mechanism of action.
Chemical Biology: It can serve as a tool compound to probe biological pathways and processes, helping to elucidate the role of specific molecular targets.
Industrial Applications: The compound may find use in the development of new materials or as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The exact mechanism of action of 7-bromo-N-(4-fluorophenyl)-1-benzoxepine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The presence of the bromine and fluorine atoms may enhance its binding affinity and selectivity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
7-Bromo-1-benzoxepine-4-carboxamide: Lacks the fluorophenyl group, which may result in different biological activity and selectivity.
N-(4-Fluorophenyl)-1-benzoxepine-4-carboxamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
7-Bromo-N-phenyl-1-benzoxepine-4-carboxamide: Lacks the fluorine atom, which may influence its pharmacokinetic properties.
Uniqueness: 7-Bromo-N-(4-fluorophenyl)-1-benzoxepine-4-carboxamide is unique due to the presence of both bromine and fluorine atoms, which can significantly impact its chemical reactivity, binding affinity, and biological activity. This dual substitution pattern may confer enhanced potency and selectivity compared to its analogs.
Properties
IUPAC Name |
7-bromo-N-(4-fluorophenyl)-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFNO2/c18-13-1-6-16-12(10-13)9-11(7-8-22-16)17(21)20-15-4-2-14(19)3-5-15/h1-10H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDZKVLNEUQSDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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